2-(Ethoxycarbonyl)-3-propylhexanoic acid
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Overview
Description
2-(Ethoxycarbonyl)-3-propylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group attached to the second carbon atom and a propyl group attached to the third carbon atom of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic acid can be achieved through several methods. One common approach involves the esterification of 3-propylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the alkylation of ethyl 2-bromohexanoate with propylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield this compound. This reaction requires careful control of temperature and stoichiometry to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic processes using solid acid catalysts can be employed to facilitate the esterification reaction, while advanced purification techniques such as distillation and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3-propylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-3-propylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid, which may further interact with cellular components.
Comparison with Similar Compounds
2-(Ethoxycarbonyl)-3-propylhexanoic acid can be compared with other similar compounds such as:
2-(Methoxycarbonyl)-3-propylhexanoic acid: Differing by the presence of a methoxy group instead of an ethoxy group.
3-Propylhexanoic acid: Lacking the ethoxycarbonyl group.
2-(Ethoxycarbonyl)-3-methylhexanoic acid: Differing by the presence of a methyl group instead of a propyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxycarbonyl-3-propylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-9(8-5-2)10(11(13)14)12(15)16-6-3/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGMZCACYMLWFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(C(=O)O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379714 |
Source
|
Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255714-16-0 |
Source
|
Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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